Cas no 683256-32-8 ((2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
- F1110-0220
- (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- 683256-32-8
- (Z)-3-(4-butylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- AKOS024603014
- 2-Thiazoleacetonitrile, α-[[(4-butylphenyl)amino]methylene]-4-(3,4-dichlorophenyl)-
-
- インチ: 1S/C22H19Cl2N3S/c1-2-3-4-15-5-8-18(9-6-15)26-13-17(12-25)22-27-21(14-28-22)16-7-10-19(23)20(24)11-16/h5-11,13-14,26H,2-4H2,1H3/b17-13-
- InChIKey: LWVHYAIZBKWHNC-LGMDPLHJSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C(Cl)C(Cl)=C2)=CS1)=C/NC1=CC=C(CCCC)C=C1
計算された属性
- せいみつぶんしりょう: 427.0676742g/mol
- どういたいしつりょう: 427.0676742g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 77Ų
じっけんとくせい
- 密度みつど: 1.303±0.06 g/cm3(Predicted)
- ふってん: 573.3±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.52±0.70(Predicted)
(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1110-0220-10mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-2mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-5μmol |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-100mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-10μmol |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-2μmol |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-1mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-4mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-25mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1110-0220-5mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報
Introduction to (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 683256-32-8)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule potentially holding the key to groundbreaking therapies. One such compound, (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile, identified by its CAS number 683256-32-8, has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This compound belongs to the class of heterocyclic nitriles, which are known for their diverse pharmacological applications.
The molecular structure of this compound features a thiazole core, a scaffold that is widely recognized for its presence in numerous bioactive molecules. Thiazole derivatives are particularly interesting because they exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a butylphenyl amino group at the 3-position and a 3,4-dichlorophenyl substituent at the 4-position of the thiazole ring further enhances its potential as a pharmacophore. These functional groups contribute to the compound's ability to interact with biological targets, making it a valuable candidate for drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders. The compound (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile has been investigated for its potential role in modulating pathways associated with these diseases. Studies have shown that thiazole derivatives can inhibit the activity of enzymes involved in tumor growth and progression. Additionally, the nitrile group present in the molecule may contribute to its ability to induce apoptosis in cancer cells by disrupting critical cellular processes.
The 3,4-dichlorophenyl moiety is another key feature that contributes to the compound's pharmacological profile. This substituent has been shown to enhance binding affinity to biological targets by increasing lipophilicity and improving metabolic stability. The combination of these structural elements makes this compound an attractive candidate for further development as an active pharmaceutical ingredient (API). Researchers have also explored synthetic routes to modify this molecule, aiming to optimize its pharmacokinetic properties and reduce potential side effects.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development by simulating their interactions with biological receptors. The integration of experimental data with computational predictions has accelerated the discovery process, allowing for more efficient screening of chemical libraries.
One of the most exciting aspects of this compound is its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Thiazole derivatives have been shown to cross the blood-brain barrier and exert neuroprotective effects by inhibiting oxidative stress and inflammation. The specific arrangement of functional groups in (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile suggests that it may interact with neurotransmitter systems relevant to these conditions. Further preclinical studies are needed to validate these hypotheses and explore potential therapeutic benefits.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex thiazole ring system efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecular structure for optimal pharmacological activity.
In conclusion, (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 683256-32-8) represents a promising candidate for drug development due to its unique structural features and demonstrated biological activities. Ongoing research continues to uncover new therapeutic applications for thiazole derivatives, making this compound a subject of great interest in the pharmaceutical industry. As our understanding of disease mechanisms evolves, compounds like this one will play an increasingly important role in developing innovative treatments for complex illnesses.
683256-32-8 ((2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品
- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 99863-04-4(N-(2-methylpropyl)cyclohexanamine hydrochloride)
- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)
- 1220411-29-9(Tiafenacil)
- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 2375268-99-6(2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)



